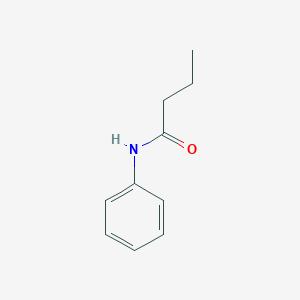
Butanamide, N-phenyl-
カタログ番号 B073798
分子量: 163.22 g/mol
InChIキー: UHANVDZCDNSILX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08003670B2
Procedure details


2-Ethylaniline (82.6 mmol, 10 gams) was taken in round bottom flask equipped with a liquid addition funnel and a guard tube. Triethylamine (165 mmol, 16.69 grams) was added to it in one lot. The mass, thus obtained, was cooled to 0-5° C. and added acetyl chloride (123 mmol, 9.73 grams) drop wise, while maintaining the mass temperature below 10° C. After addition of acetyl chloride, cooling was removed and reaction was stirred at 25-28° C. for a period of 3 hours. After completion of the reaction, the reaction mixture was poured onto 200 mL of ice water and aqueous layer was extracted with dichloromethane (2×100 mL). The combined dichloromethane extracts were then washed with water, brine and dried over anhydrous magnesium sulfate. The volatiles were removed under the reduced pressure to obtain 14.09 grams of compound.




[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])C.[CH2:10](N(CC)CC)[CH3:11].[C:17](Cl)(=[O:19])[CH3:18]>>[CH2:10]([CH2:18][C:17]([NH:5][C:4]1[CH:3]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:19])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
16.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
9.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 25-28° C. for a period of 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a liquid addition funnel and a guard tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mass, thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the mass temperature below 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with dichloromethane (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined dichloromethane extracts were then washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under the reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)CC(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.09 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
